

# Application Note: Characterization of Pigment Orange 16 using Raman Spectroscopy

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## Compound of Interest

Compound Name: Pigment orange 16

Cat. No.: B021492

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## Introduction

**Pigment Orange 16** (P.O. 16), also known as C.I. 21160, is a diarylide azo pigment widely utilized in the manufacturing of printing inks, plastics, and paints for its vibrant reddish-orange hue.[1] Chemically, it is a complex organic molecule with the formula  $C_{34}H_{32}N_6O_6$ . [2][3][4] The precise and non-destructive identification of such pigments is crucial for quality control in industrial processes, as well as in the fields of art conservation and forensic science. Raman spectroscopy emerges as a powerful analytical technique for this purpose, offering high chemical specificity and requiring minimal to no sample preparation.[5][6] This application note details the use of Raman spectroscopy for the comprehensive characterization of **Pigment Orange 16**.

## Principle of Raman Spectroscopy

Raman spectroscopy is a non-destructive chemical analysis technique that provides detailed information about chemical structure, phase and polymorphism, crystallinity, and molecular interactions. It is based on the inelastic scattering of monochromatic light, usually from a laser source. When light interacts with a molecule, the vast majority of the scattered photons have the same energy as the incident photons (Rayleigh scattering). However, a small fraction of photons are scattered with a different energy, and this energy difference is known as the Raman shift. The Raman shift is specific to the vibrational modes of the molecules in the sample, providing a unique spectral fingerprint for identification.

## Characterization of Pigment Orange 16

The Raman spectrum of **Pigment Orange 16** exhibits a series of characteristic peaks that are indicative of its diarylide azo structure. The spectrum is typically dominated by strong bands corresponding to the stretching vibrations of the aromatic rings and the azo (-N=N-) group.

A representative Raman spectrum of **Pigment Orange 16** is available in the Infrared and Raman Users Group (IRUG) spectral database under the reference code ROD00696.<sup>[7]</sup> Analysis of this spectrum reveals key vibrational bands that can be used for its unambiguous identification. The interpretation of these bands can be aided by comparison with the spectra of structurally similar diarylide pigments.

## Data Presentation: Raman Spectral Data for Pigment Orange 16

The following table summarizes the prominent Raman peaks observed for **Pigment Orange 16**, with tentative assignments based on the analysis of its structure and comparison with related diarylide azo pigments.

Raman Shift (cm <sup>-1</sup> )	Tentative Vibrational Mode Assignment
~1605	Aromatic C=C stretching (from biphenyl and phenyl rings)
~1575	Aromatic C=C stretching
~1480	Azo (-N=N-) stretching
~1390	C-H bending / Amide III
~1270	C-N stretching / Amide III
~1180	C-H in-plane bending
~1120	C-N stretching
~995	Ring breathing mode
~830	C-H out-of-plane bending

## Applications

The ability to rapidly and accurately identify **Pigment Orange 16** using Raman spectroscopy has several important applications:

- **Quality Control:** Manufacturers of pigments, inks, and plastics can use Raman spectroscopy to ensure the chemical identity and purity of their products.
- **Art Conservation:** Conservators can identify the pigments used in artworks without the need for destructive sampling, aiding in the development of appropriate conservation strategies.
- **Forensic Science:** The identification of pigments in trace evidence, such as paint chips or textile fibers, can provide crucial links in criminal investigations.
- **Research and Development:** Researchers can use Raman spectroscopy to study the properties of new pigment formulations and to monitor their stability and degradation under various conditions.

## Experimental Protocol: Raman Analysis of Pigment Orange 16

This protocol provides a general guideline for the Raman spectroscopic analysis of **Pigment Orange 16** powder.

### 1. Instrumentation

- A research-grade Raman microscope equipped with a visible or near-infrared laser source (e.g., 532 nm, 633 nm, or 785 nm). A 785 nm laser is often preferred for organic pigments to minimize fluorescence.<sup>[8]</sup>
- A high-resolution spectrometer with a cooled CCD detector.
- Microscope objectives (e.g., 10x, 20x, 50x).
- Software for data acquisition and processing.

### 2. Sample Preparation

- For bulk powder analysis, a small amount of the pigment can be placed on a clean microscope slide.<sup>[9]</sup>
- Gently press the powder with a clean coverslip to create a relatively flat surface for analysis.<sup>[9]</sup>
- For in-situ analysis of the pigment in a matrix (e.g., a paint film), no sample preparation is typically required.

### 3. Data Acquisition

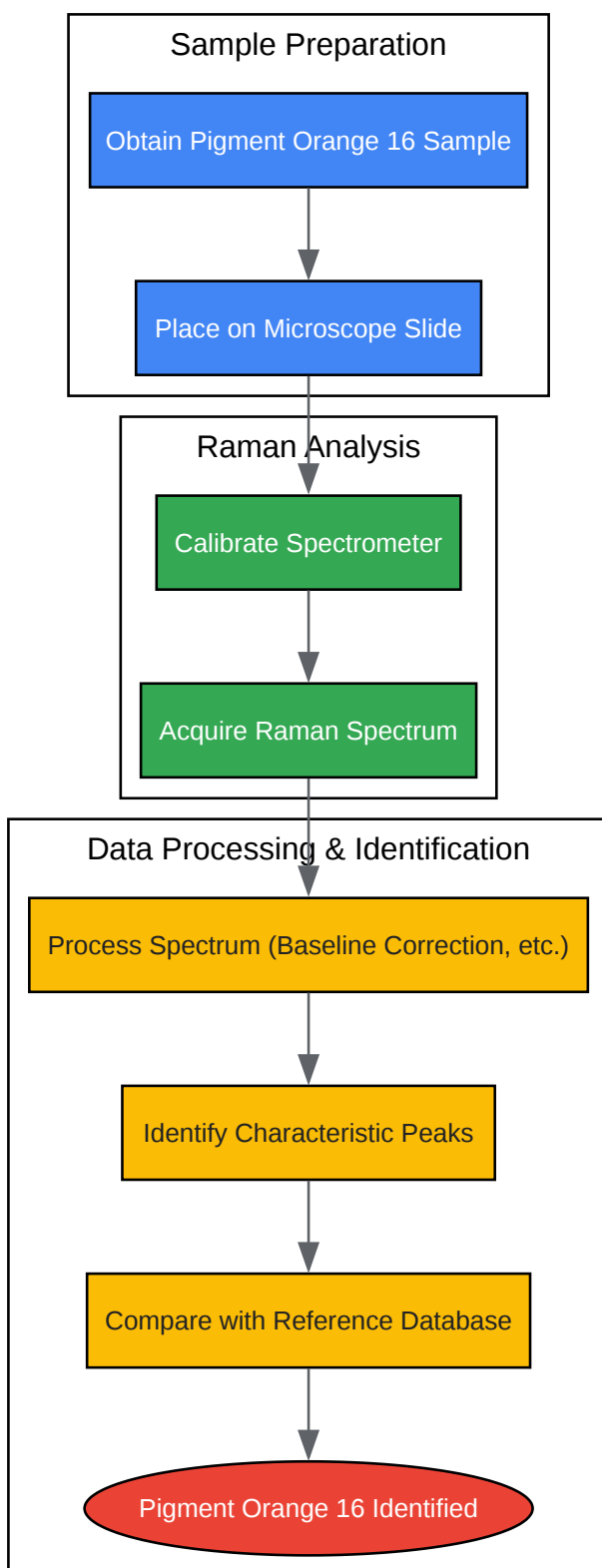
- **Laser Selection:** Choose a laser wavelength that provides a good Raman signal while minimizing fluorescence. For orange pigments, a 785 nm laser is often a good starting point.<sup>[10]</sup>
- **Calibration:** Calibrate the spectrometer using a standard reference material with known Raman peaks (e.g., a silicon wafer).
- **Focusing:** Place the sample on the microscope stage and bring the pigment particles into focus using the microscope objective.
- **Acquisition Parameters:**
  - **Laser Power:** Use the lowest laser power necessary to obtain a good signal-to-noise ratio to avoid sample degradation (typically 1-10 mW at the sample).
  - **Integration Time:** Set an appropriate integration time (e.g., 1-10 seconds).
  - **Accumulations:** Co-add multiple spectra (e.g., 5-10 accumulations) to improve the signal-to-noise ratio.
  - **Spectral Range:** Acquire spectra over a range that covers the characteristic vibrational modes of the pigment (e.g., 200  $\text{cm}^{-1}$  to 1800  $\text{cm}^{-1}$ ).

### 4. Data Processing and Analysis

- **Cosmic Ray Removal:** Apply a cosmic ray removal algorithm to the acquired spectra.

- **Baseline Correction:** Perform a baseline correction to remove any broad fluorescence background.
- **Peak Identification:** Identify the positions of the characteristic Raman peaks for **Pigment Orange 16**.
- **Spectral Matching:** Compare the acquired spectrum to a reference spectrum from a database (e.g., the IRUG database) for positive identification.

## Workflow for Pigment Orange 16 Characterization



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Caption: Experimental workflow for the characterization of **Pigment Orange 16** using Raman spectroscopy.

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- To cite this document: BenchChem. [Application Note: Characterization of Pigment Orange 16 using Raman Spectroscopy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b021492#raman-spectroscopy-for-pigment-orange-16-characterization]

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